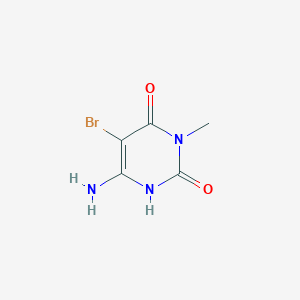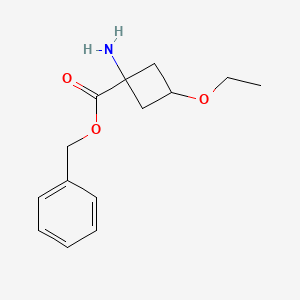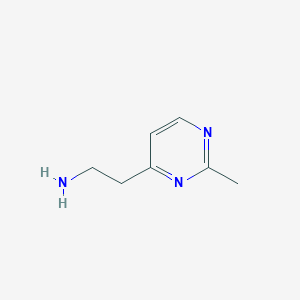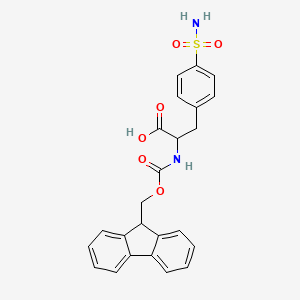
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione typically involves the bromination of 3-methyluracil followed by amination. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrimidines.
Industry: Utilized in the production of dyes, agrochemicals, or other industrial chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Another brominated pyrimidine derivative.
6-Amino-2,4-dioxopyrimidine: Similar structure but without the bromine atom.
3-Methyluracil: The parent compound without the amino and bromo substituents.
Uniqueness
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both amino and bromo substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
7150-03-0 |
|---|---|
Molekularformel |
C5H6BrN3O2 |
Molekulargewicht |
220.02 g/mol |
IUPAC-Name |
6-amino-5-bromo-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-4(10)2(6)3(7)8-5(9)11/h7H2,1H3,(H,8,11) |
InChI-Schlüssel |
MCWBXSSDBPTWRX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)

![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)


![Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B15225784.png)

![2-Bromo-9-(3,5-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B15225797.png)
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15225803.png)
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)

![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

